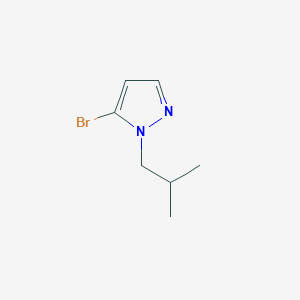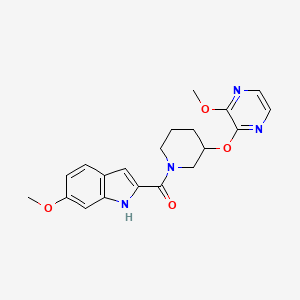
(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone”, also known as UMB68, is a synthetic compound1. It has a molecular formula of C20H22N4O4 and a molecular weight of 382.421.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is known that it is a synthetic compound1.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H22N4O41. However, the specific 3D structure or 2D diagram is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- Research has explored the synthesis of new derivatives involving pyridine and piperazine structures, aiming at antimicrobial activities. These compounds were characterized by various spectroscopic methods, highlighting the versatility of these scaffolds for generating bioactive molecules (Patel, Agravat, & Shaikh, 2011).
- Studies on the crystal and molecular structure of related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, have provided insights into their geometric configurations, molecular interactions, and stability (Lakshminarayana et al., 2009).
Biological Activities and Applications
- Certain derivatives have been evaluated for their potential as c-Met/ALK inhibitors, showing promise in pharmacological and antitumor assays. This suggests potential applications in cancer therapy, highlighting the significance of these chemical structures in medicinal chemistry (Li et al., 2013).
- The biochemical assessment of compounds related to the specified chemical structure, like RU 24969 (a piperidinyl indole), has been conducted to understand their central 5-HT agonist activity. This research points to potential applications in neuroscience and pharmacology, especially in the context of serotonin system modulation (Euvrard & Boissier, 1980).
Chemical Analysis and Environmental Monitoring
- Novel analytical methodologies have been developed for the determination of new psychoactive substances in wastewater, including those related to the chemical structure of interest. This work is crucial for environmental monitoring and assessing public health risks associated with the consumption of psychoactive substances (Borova et al., 2015).
Safety And Hazards
Direcciones Futuras
The compound has garnered significant attention in research due to its alleged therapeutic potential1. However, the specific future directions for this compound are not detailed in the search results.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-14-6-5-13-10-17(23-16(13)11-14)20(25)24-9-3-4-15(12-24)28-19-18(27-2)21-7-8-22-19/h5-8,10-11,15,23H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOMTJJSPFRFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

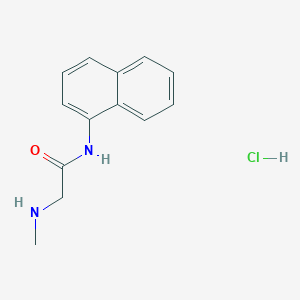
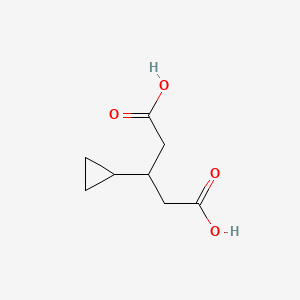
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)
![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
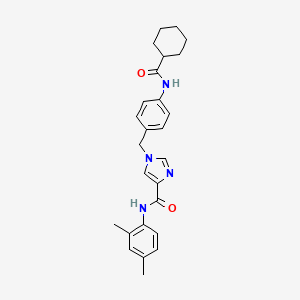
![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)
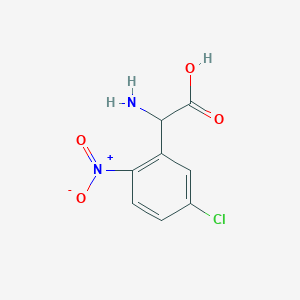
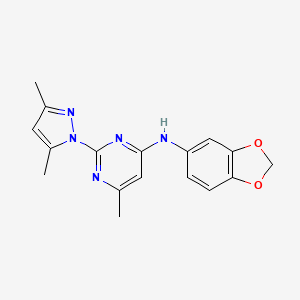

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
